4-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide
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Overview
Description
The compound “4-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide” is a complex organic molecule. It contains a benzylthio group, an ethyl group, and a dihydrobenzo[cd]indol-6-yl group. The presence of these groups suggests that the compound might have interesting chemical properties and could be a subject of research in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzylthio group might undergo reactions typical of thiols, while the dihydrobenzo[cd]indol-6-yl group might participate in reactions typical of indoles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Novel Indole-Based Hybrid Scaffolds as Urease Inhibitors
Research into indole-based compounds, including those structurally related to 4-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide, has shown promising applications in the development of urease inhibitors. A study by Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent in vitro inhibitory potential against the urease enzyme. The competitive inhibition of the enzyme by these compounds suggests their value as therapeutic agents in drug design, particularly in treating diseases associated with urease activity (Nazir et al., 2018).
Anticancer Activity of 4-Thiazolidinones
Compounds with the 4-thiazolidinone moiety, akin to the core structure of the compound , have been evaluated for their anticancer activity. Havrylyuk et al. (2010) performed antitumor screening on several 4-thiazolidinones with benzothiazole moiety, identifying them as potent inhibitors against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. This highlights the potential of structurally related compounds for anticancer drug development (Havrylyuk et al., 2010).
Enzyme Inhibition and Molecular Docking Studies
Further research into the enzyme inhibition capabilities of related compounds, particularly those featuring benzothiazole and thiazolidinone frameworks, underscores the potential of these molecules in therapeutic applications. Incerti et al. (2018) designed and synthesized derivatives combining benzisothiazole and 4-thiazolidinone, demonstrating significant effects on inflammatory processes and matrix metalloproteinases (MMPs) inhibition. This suggests the utility of structurally similar compounds in treating conditions involving MMPs, with potential implications for wound healing and anti-inflammatory therapies (Incerti et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-benzylsulfanyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-2-26-21-14-13-20(18-10-6-11-19(23(18)21)24(26)28)25-22(27)12-7-15-29-16-17-8-4-3-5-9-17/h3-6,8-11,13-14H,2,7,12,15-16H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBQIBWRQJIJHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CCCSCC4=CC=CC=C4)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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